molecular formula C41H62N12O11 · XC2H4O2 B1150318 Angiotensin (1-7) (acetate)

Angiotensin (1-7) (acetate)

Cat. No.: B1150318
M. Wt: 899
InChI Key: VJHCETPHKAQOHY-LBGFTJIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin (1-7) acetate (Ang-(1-7) acetate) is a bioactive heptapeptide derived from the renin-angiotensin system (RAS), formed via cleavage of Angiotensin II (Ang II) by angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin I through neprilysin . It binds to the Mas receptor (MasR) and counteracts the detrimental effects of the ACE/Ang II/AT1R axis by exerting vasodilatory, anti-inflammatory, antifibrotic, and cardioprotective effects . Key properties include:

  • ACE inhibition: IC50 of 0.65 μM against canine ACE .
  • Therapeutic applications: Mitigates pulmonary fibrosis, hypertension, and COVID-19-related lung injury .
  • Mechanism: Enhances nitric oxide (NO) release, reduces oxidative stress, and inhibits pro-inflammatory cytokines .

Properties

Molecular Formula

C41H62N12O11 · XC2H4O2

Molecular Weight

899

InChI Key

VJHCETPHKAQOHY-LBGFTJIYSA-N

Appearance

Assay:≥95%A crystalline solid

Synonyms

5-L-isoleucine-1-7-angiotensin II

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin (1-7) (acetate) can be synthesized through the enzymatic cleavage of angiotensin I by angiotensin-converting enzyme 2 (ACE2) or neprilysin. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of Angiotensin (1-7) (acetate) involves large-scale enzymatic reactions using recombinant enzymes. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Angiotensin (1-7) (acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals are commonly used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) can be employed.

    Substitution: Various chemical reagents can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Angiotensin (1-7) (acetate) has a wide range of scientific research applications:

Mechanism of Action

Angiotensin (1-7) (acetate) exerts its effects by binding to the Mas receptor (MasR), a G protein-coupled receptor. This binding triggers a cascade of molecular events leading to vasodilation, anti-inflammatory effects, and the resolution of inflammation. The compound counteracts the actions of angiotensin II, promoting relaxation in vascular beds and improving hydroelectrolyte balance .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Angiotensin Peptides and Analogues
Compound Structure/Origin Receptor Target Primary Functions Clinical Relevance
Ang-(1-7) acetate ACE2-mediated cleavage of Ang II MasR Vasodilation, anti-fibrosis, cardioprotection, reduces ACE activity COVID-19, hypertension, heart failure
Angiotensin II ACE-mediated cleavage of Ang I AT1R, AT2R Vasoconstriction, inflammation, fibrosis, oxidative stress Hypertension, renal disease
Ang-(1-9) ACE2 cleavage of Ang I Unknown Anti-hypertrophic, modulates ACE2/Ang-(1-7) axis Cardiac remodeling
AVE 0991 Non-peptide MasR agonist MasR Mimics Ang-(1-7) effects, enhances vasodilation and anti-inflammatory responses Chronic asthma, pulmonary hypertension
Angiotensin IV Aminopeptidase cleavage of Ang II IRAP Memory enhancement, neuroprotection, anti-ischemic effects Cognitive disorders, stroke

Pharmacological and Clinical Differences

ACE2/Ang-(1-7)/MasR Axis vs. ACE/Ang II/AT1R Axis
  • Ang-(1-7) acetate :
    • Protective effects : Reduces lung fibrosis in elastase-induced emphysema models and attenuates SARS-CoV-2-induced acute respiratory distress syndrome (ARDS) .
    • Mechanism : Downregulates NF-κB and ERK1/2 signaling, reducing IL-6 and TNF-α .
  • Angiotensin II :
    • Detrimental effects : Promotes vasoconstriction and organ damage via AT1R, exacerbating hypertension and myocardial infarction .
Non-Peptide Analogues (e.g., AVE 0991)
  • AVE 0991 mimics Ang-(1-7) by activating MasR, demonstrating comparable efficacy in reducing pulmonary remodeling in chronic asthma . Unlike Ang-(1-7), it exhibits greater oral bioavailability and stability .
Recombinant ACE2 (rhACE2)
  • Role : Competes with membrane-bound ACE2 for SARS-CoV-2 binding, reducing viral entry .
  • Contrast with Ang-(1-7) acetate : While rhACE2 neutralizes the virus, Ang-(1-7) acetate primarily modulates post-infection inflammation and fibrosis .

Key Research Findings

Table 2: Preclinical and Clinical Outcomes
Model/Disease Ang-(1-7) Acetate Angiotensin II/AT1R Blockers (e.g., Losartan) AVE 0991
Hypertension Reduces BP via MasR activation Lowers BP but may upregulate ACE2 Mimics Ang-(1-7) effects
COVID-19 ARDS Attenuates cytokine storm No direct antiviral effect Not studied
Pulmonary Fibrosis Inhibits TGF-β and collagen deposition Limited efficacy Reduces airway remodeling
Cardiac Remodeling Improves ejection fraction post-MI Reduces hypertrophy but may increase ACE2 Enhances MasR-mediated cardioprotection

Q & A

Q. What experimental models are validated for studying Angiotensin (1-7) acetate’s cardioprotective effects?

Methodological Answer:

  • DSS-induced colitis mice : Administer 0.01–0.06 mg/kg daily via intraperitoneal injection. Monitor ACE2, Ang1-7, and MAS1-R expression via Western blot and immunofluorescence to assess anti-inflammatory and anti-fibrotic outcomes .
  • DOCA-salt hypertensive rats : Use Sprague-Dawley rats treated with deoxycorticosterone acetate (DOCA) for 6 weeks. Measure ventricular hypertrophy and blood pressure changes, comparing wild-type and transgenic models overexpressing Ang-(1-7) .

Q. How does Angiotensin (1-7) acetate inhibit ACE, and what are the key kinetic parameters?

Methodological Answer:

  • In vitro assay : Purified canine ACE is incubated with Ang-(1-7) acetate (2 μM) to monitor degradation of 125I-[Tyr0]-BK. Calculate IC50 (0.65 μM) using competitive inhibition studies .
  • Mechanism : Competes with Ang II for ACE binding, reducing BK-(1-7) and BK-(1-5) metabolites in coronary vascular rings. Confirm via HPLC or mass spectrometry .

Q. What are the recommended storage and preparation protocols for Angiotensin (1-7) acetate?

Methodological Answer:

  • Solubility : Prepare stock solutions in water (125 mg/mL, 130.34 mM). Avoid organic solvents unless necessary for cell permeability studies .
  • Storage : Aliquot and store at -20°C for ≤1 month or -80°C for ≤6 months. Avoid freeze-thaw cycles to prevent peptide degradation .

Advanced Research Questions

Q. How can contradictory data on Angiotensin (1-7) acetate’s cardioprotective mechanisms be resolved?

Methodological Answer:

  • Context-dependent effects : In DOCA-salt models, Ang-(1-7) improves cardiac function independently of blood pressure (BP) reduction, whereas in 2K1C hypertensive models, BP-lowering is critical. Use BP telemetry and RNA-seq to dissect MAS1-R vs. AT1-R signaling .
  • Receptor balance : Quantify intrarenal AT1-R/MAS1-R ratios via qPCR or flow cytometry. Higher AT1-R dominance may mask Ang-(1-7) efficacy .

Q. What strategies optimize Angiotensin (1-7) acetate administration in cancer models to balance anti-angiogenic and anti-inflammatory effects?

Methodological Answer:

  • Dosage optimization : Test 2–10 μM in vitro (tumor cell lines) for growth inhibition. In vivo, use xenograft models with 0.5–5 mg/kg doses, monitoring VEGF and IL-6 via ELISA .
  • Combination therapy : Co-administer with kinin receptor agonists to amplify vasodilation. Assess synergy via nitric oxide release assays and Matrigel plug angiogenesis models .

Q. How does Angiotensin (1-7) acetate modulate the RAS axis in renal dysfunction, and what methodological pitfalls exist?

Methodological Answer:

  • Renal interstitial infusion : In 2K1C and DOCA-salt rats, infuse Ang-(1-7) (10–100 nM) directly into kidneys. Measure glomerular filtration rate (GFR) and urinary sodium excretion, controlling for endogenous Ang II levels via LC-MS .
  • Pitfalls : Cross-reactivity in ELISA kits for Ang peptides may skew data. Validate with tandem mass spectrometry .

Q. What omics approaches are recommended to map Angiotensin (1-7) acetate’s anti-fibrotic pathways?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on cardiac fibroblasts treated with Ang-(1-7) acetate (1 μM). Focus on TGF-β/Smad3 and MAPK pathways. Validate with phospho-specific Western blots .
  • Proteomics : Use SILAC labeling to quantify ACE2 and MAS1-R expression in DSS-colitis colon tissues. Correlate with histopathology scores .

Methodological Best Practices

Q. How to ensure reproducibility in Angiotensin (1-7) acetate studies?

  • Batch consistency : Request Certificate of Analysis (COA) for peptide purity (>98.5%) and endotoxin levels (<0.1 EU/mg) from suppliers .
  • Negative controls : Include scrambled peptide or MAS1-R knockout models to confirm target specificity .

Q. What statistical frameworks address variability in Angiotensin (1-7) acetate’s dose-response curves?

  • Nonlinear regression : Fit IC50/EC50 data using four-parameter logistic models (e.g., GraphPad Prism). Report 95% confidence intervals .
  • Power analysis : For in vivo studies, assume 20% effect size and α=0.05. Use n≥8/group to account for biological variability .

Contradictions and Open Questions

  • Blood pressure dependency : While Ang-(1-7) improves cardiac function in DOCA-salt models without BP reduction, its efficacy in 2K1C models requires BP normalization. This suggests model-specific RAS axis modulation .
  • Peptidase interference : Ang-(1-7) is degraded by neurolysin and thimet oligopeptidase in CSF. Use peptidase inhibitors (e.g., Pro-LEU-ALA) in cerebrovascular studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.